(r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride
Description
BenchChem offers high-quality (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAVTYCYERGNQH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-3-(4-Chlorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is a chiral synthetic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its distinct molecular architecture, characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group, positions it as a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its emerging role in drug discovery, with a focus on its application as a precursor to compounds with potential neurological and psychiatric indications.
Molecular Structure and Chemical Identity
The precise arrangement of atoms and functional groups within (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride dictates its chemical behavior and biological activity.
Structural Elucidation
The molecule consists of a saturated five-membered nitrogen-containing heterocycle, known as a pyrrolidine ring.[1] Attached to the third carbon atom of this ring is a 4-chlorophenyl group. The "(R)" designation specifies the absolute stereochemistry at the chiral center (the third carbon), which is crucial for its specific interactions with biological targets. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Figure 1: Molecular structure of (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride. This diagram illustrates the key components of the molecule: the pyrrolidine ring, the 4-chlorophenyl group, and the hydrochloride salt.
Physicochemical Properties
A summary of the key physicochemical data for (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃Cl₂N |
| Molecular Weight | 218.12 g/mol [2] |
| Appearance | Solid |
| LogP | 2.65[3] |
Synthesis and Manufacturing
The synthesis of (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity. While various synthetic routes have been developed, a common strategy involves the use of chiral precursors or asymmetric catalysis.
A representative synthetic approach is outlined in the workflow below.
Figure 2: A generalized synthetic workflow for (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride. The process emphasizes the critical step of establishing the correct stereochemistry.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The specific substitution pattern of (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride makes it a particularly interesting starting point for the synthesis of compounds targeting the central nervous system.
Precursor for Dopamine Reuptake Inhibitors
One of the most significant applications of this compound is as a key intermediate in the synthesis of dopamine reuptake inhibitors (DRIs). DRIs are a class of drugs that block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine. This mechanism of action is relevant to the treatment of various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.
Building Block for Novel Psychoactive Compounds
The unique combination of a chiral pyrrolidine ring and a halogenated phenyl group provides a versatile platform for the design of novel psychoactive substances. By modifying the functional groups on the pyrrolidine nitrogen and the phenyl ring, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired levels of potency, selectivity, and duration of action.
Experimental Protocols: Quality Control and Analysis
To ensure the suitability of (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride for research and development purposes, rigorous quality control measures are essential.
Identity and Purity Determination
A combination of analytical techniques is employed to confirm the identity and assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to verify the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the sample by separating it from any impurities.
-
Chiral Chromatography : This specialized form of chromatography is crucial for determining the enantiomeric excess (e.e.) of the (R)-enantiomer, ensuring that the desired stereoisomer is present in high purity.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling (R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling procedures, and emergency measures.
Future Directions
The versatility of the (R)-3-(4-Chlorophenyl)pyrrolidine scaffold suggests that its applications in drug discovery are far from exhausted. Future research is likely to focus on the development of new derivatives with improved pharmacological profiles, including enhanced selectivity for specific subtypes of monoamine transporters and receptors. Furthermore, the exploration of this building block in the context of other therapeutic areas, beyond central nervous system disorders, may yield novel drug candidates.
References
-
IRIS - Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available at: [Link]
-
PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available at: [Link]
-
PubChem. 3-(3-Chlorophenyl)pyrrolidine | C10H12ClN. Available at: [Link]
-
PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
-
Wikipedia. Pyrrolidine. Available at: [Link]
Sources
An In-depth Technical Guide to (r)-3-(4-Chlorophenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is a chiral synthetic compound featuring a pyrrolidine ring substituted at the 3-position with a 4-chlorophenyl group. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1][2] Its prevalence in drug discovery is due to its ability to impart favorable pharmacokinetic properties, serve as a versatile scaffold for diverse functionalization, and introduce critical stereochemical complexity that can lead to enhanced target selectivity and potency.[3] The incorporation of a 4-chlorophenyl group introduces specific steric and electronic properties that can influence ligand-receptor interactions. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride, offering insights for its utilization in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the free base, 3-(4-chlorophenyl)pyrrolidine, is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H12ClN | [4] |
| Monoisotopic Mass | 181.06583 Da | [4] |
| XlogP (predicted) | 2.3 | [4] |
| IUPAC Name | 3-(4-chlorophenyl)pyrrolidine | [4] |
| SMILES | C1CNCC1C2=CC=C(C=C2)Cl | [4] |
| InChI | InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | [4] |
Synthesis and Chiral Resolution
The synthesis of (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride can be approached through several strategic pathways, primarily involving either the resolution of a racemic mixture or an asymmetric synthesis.
Racemic Synthesis followed by Chiral Resolution
A common and often practical approach is the initial synthesis of a racemic mixture of 3-(4-chlorophenyl)pyrrolidine, followed by resolution to isolate the desired (R)-enantiomer.
Caption: General workflow for the synthesis of (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride via chiral resolution.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 3-(4-chlorophenyl)pyrrolidine free base in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Add an equimolar amount of a chiral resolving agent, such as tartaric acid or a derivative thereof.
-
Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require optimization to achieve efficient separation.
-
Isolation and Purification: Isolate the crystalline diastereomeric salt by filtration. The purity of the salt can be enhanced by recrystallization.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or K2CO3) to liberate the free (r)-3-(4-chlorophenyl)pyrrolidine.
-
Extraction: Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent under reduced pressure.
-
Hydrochloride Salt Formation: Dissolve the purified (r)-3-(4-chlorophenyl)pyrrolidine free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Final Product: Isolate the (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Asymmetric Synthesis
Enantioselective synthesis offers a more direct route to the desired (R)-enantiomer, avoiding the potential loss of material associated with classical resolution. Several modern synthetic methodologies can be adapted for this purpose. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboronic acids represents a powerful method for accessing enantioenriched 3-arylpyrrolidines.[5]
Caption: Proposed asymmetric synthesis of (r)-3-(4-Chlorophenyl)pyrrolidine.
Experimental Protocol: Asymmetric Synthesis (Conceptual)
-
Reaction Setup: In a glovebox, combine a rhodium precursor (e.g., [Rh(cod)Cl]2) and a suitable chiral phosphine ligand in an anhydrous, deoxygenated solvent.
-
Reagent Addition: Add 3-pyrroline and 4-chlorophenylboronic acid to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. Purify the crude product by column chromatography to isolate the (r)-3-(4-chlorophenyl)pyrrolidine free base.
-
Hydrochloride Salt Formation: Convert the purified free base to the hydrochloride salt as described in the chiral resolution protocol.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data for 3-(4-chlorophenyl)pyrrolidine:
| Adduct | Predicted m/z |
| [M+H]+ | 182.07311 |
| [M+Na]+ | 204.05505 |
| [M-H]- | 180.05855 |
| [M+NH4]+ | 199.09965 |
| [M+K]+ | 220.02899 |
(Data derived from PubChem entry for 3-(4-chlorophenyl)pyrrolidine)[4]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source. Acquire data in positive ion mode to observe the [M+H]+ ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the chemical structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the pyrrolidine ring. The diastereotopic nature of the methylene protons on the pyrrolidine ring may lead to complex splitting patterns.[6]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to aid in the complete assignment of proton and carbon signals.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives.
-
Method Development: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), that provides baseline separation of the two enantiomers.
-
Analysis: Inject a solution of the sample and determine the area percentages of the two enantiomeric peaks to calculate the enantiomeric excess (ee).
Applications in Drug Discovery and Development
The pyrrolidine ring is a key component in numerous approved drugs and clinical candidates.[2][7] Its stereochemistry often plays a critical role in determining biological activity and selectivity.[3]
-
Scaffold for Novel Therapeutics: (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride can serve as a valuable building block for the synthesis of more complex molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The specific stereochemistry of the (R)-enantiomer can be crucial for achieving the desired pharmacological profile.
-
Dopamine Receptor Ligands: Phenylpiperidine and phenylpyrrolidine derivatives have been explored as ligands for dopamine receptors, with potential applications in the treatment of neurological and psychiatric disorders.[8]
-
Anticonvulsant and Antinociceptive Agents: Derivatives of 3-phenyl-pyrrolidine-2,5-dione have shown promise as anticonvulsant and antinociceptive agents, suggesting that the 3-(4-chlorophenyl)pyrrolidine scaffold could be a starting point for the development of new treatments for epilepsy and pain.[9]
-
Antiviral and Anticancer Agents: The pyrrolidine nucleus is found in various compounds with antiviral and antitumor activities.[1][10] The specific substitution pattern of (r)-3-(4-Chlorophenyl)pyrrolidine may confer unique properties that could be exploited in the design of novel therapeutic agents in these areas.
Conclusion
(r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is a chiral building block with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact compound is sparse, a wealth of information on related pyrrolidine derivatives provides a solid foundation for its synthesis, characterization, and application. The methodologies and insights presented in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in the development of novel therapeutics. The combination of a privileged pyrrolidine scaffold, a defined stereocenter, and a synthetically tractable structure makes (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride a valuable addition to the medicinal chemist's toolbox.
References
-
PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]
-
PubChemLite. 3-(4-chlorophenyl)pyrrolidine hydrochloride (C10H12ClN). Available from: [Link]
-
PubChemLite. 3-(4-chloro-3-fluorophenyl)pyrrolidine hydrochloride (C10H11ClFN). Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
-
ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available from: [Link]
-
PMC - NIH. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available from: [Link]
-
PMC - PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
PubChem. 3-(3-Chlorophenyl)pyrrolidine | C10H12ClN | CID 18337166. Available from: [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. Available from: [Link]
-
PMC - NIH. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Available from: [Link]
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
-
NIH. NMR and EPR Studies of Chloroiron(III) Tetraphenylchlorin and Its Complexes with Imidazoles and Pyridines of Widely Differing Basicities. Available from: [Link]
-
Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. Available from: [Link]
-
Organic Chemistry Portal. Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Available from: [Link]
-
Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]
-
MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Available from: [Link]
-
ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Available from: [Link]
-
Central Insecticides Board & Registration Committee. METHOD OF ANALYSIS FOR DETERMINATION OF CHLORANTANILIPROLE CONTENT A-1 Principle Chlorantraniliprole content in sample is determ. Available from: [Link]
-
White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]
-
King's College London Research Portal. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. Available from: [Link]
-
PubMed. Development and validation of HPLC methods for analysis of chlorantraniliprole insecticide in technical and commercial formulations. Available from: [Link]
-
Taylor & Francis. Chiral resolution – Knowledge and References. Available from: [Link]
-
ATB. Pyrrolidine | C 4 H 9 N | MD Topology | NMR | X-Ray. Available from: [Link]
-
MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available from: [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Available from: [Link]
-
PMC - NIH. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Available from: [Link]
-
PMC - PubMed Central. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available from: [Link]
-
PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
ScienceDirect. Studies on the metabolism and toxicological detection of the new designer drug 49-methyl-a-pyrrolidinopropiophenone in urine using. Available from: [Link]
-
IU Indianapolis ScholarWorks. Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(4-chlorophenyl)pyrrolidine hydrochloride (C10H12ClN) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Strategic Utility of (R)-3-(4-Chlorophenyl)pyrrolidine Hydrochloride in Modern Chiral Synthesis
Introduction: Beyond the Achiral Plane
In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where subtle changes in stereochemistry can lead to profound differences in efficacy and safety. Within the arsenal of chiral building blocks available to the synthetic chemist, (R)-3-(4-chlorophenyl)pyrrolidine hydrochloride has emerged as a particularly valuable scaffold. Its rigid pyrrolidine core, combined with the electronic and steric properties of the 4-chlorophenyl substituent, provides a robust platform for the construction of complex molecular architectures with a high degree of stereochemical control.[1][2][3]
These application notes serve as a technical guide for researchers, scientists, and drug development professionals, offering insights into the practical application of this versatile chiral building block. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate the logical flow of synthesis through workflow diagrams. Our focus is to bridge the gap between theoretical knowledge and practical implementation, empowering you to leverage the full potential of (R)-3-(4-chlorophenyl)pyrrolidine hydrochloride in your synthetic endeavors.
Core Applications & Mechanistic Considerations
The utility of (R)-3-(4-chlorophenyl)pyrrolidine hydrochloride spans a range of therapeutic areas, underscoring its versatility as a chiral precursor. Notable applications include the synthesis of:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): The pyrrolidine moiety is a key structural feature in several antidepressant drugs.[4][5][6]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: This class of compounds holds promise for the treatment of neurodegenerative disorders and neuropathic pain.[7][8][9][10] The (R)-pyrrolidine scaffold is instrumental in achieving selective inhibition of nNOS over other isoforms.[7][8]
-
Anticonvulsant and Analgesic Agents: Derivatives of 3-phenyl-pyrrolidine have demonstrated significant potential in the management of epilepsy and pain.[11]
The primary synthetic transformation involving (R)-3-(4-chlorophenyl)pyrrolidine is the functionalization of the secondary amine. This is most commonly achieved through N-alkylation or N-arylation reactions. The choice of reaction conditions is critical for achieving high yields and avoiding common pitfalls such as racemization or the formation of side products.
Featured Application: Synthesis of a Precursor for Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
The selective inhibition of nNOS is a key therapeutic strategy for mitigating neuronal damage in conditions such as stroke and Parkinson's disease.[8] The synthesis of potent and selective nNOS inhibitors often relies on the elaboration of a chiral pyrrolidine core. Here, we present a detailed protocol for the N-alkylation of (R)-3-(4-chlorophenyl)pyrrolidine, a foundational step in the synthesis of various nNOS inhibitors.[7]
Workflow for N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation of (R)-3-(4-chlorophenyl)pyrrolidine hydrochloride.
Caption: A step-by-step workflow for the N-alkylation of (R)-3-(4-chlorophenyl)pyrrolidine.
Detailed Experimental Protocol: N-Alkylation
This protocol details the N-alkylation of (R)-3-(4-chlorophenyl)pyrrolidine with a generic alkyl halide. This procedure is adapted from established methodologies for the N-alkylation of secondary amines.[12][13][14]
Materials:
-
(R)-3-(4-Chlorophenyl)pyrrolidine hydrochloride
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Free-Basing of the Pyrrolidine:
-
In a separatory funnel, dissolve (R)-3-(4-chlorophenyl)pyrrolidine hydrochloride (1.0 eq) in deionized water.
-
Add 1 M NaOH solution dropwise while gently swirling until the solution is basic (pH > 10, check with pH paper).
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine as an oil. This step is crucial as the hydrochloride salt is unreactive in N-alkylation reactions.
-
-
N-Alkylation Reaction:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the free (R)-3-(4-chlorophenyl)pyrrolidine (1.0 eq) and anhydrous DMF.
-
Add anhydrous K₂CO₃ (2.5 eq) to the solution. Potassium carbonate is a mild, non-nucleophilic base that effectively scavenges the H-X formed during the reaction without competing with the pyrrolidine nucleophile.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. Moderate heating increases the reaction rate without promoting significant side reactions.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Data Summary Table:
| Parameter | Recommended Conditions | Rationale |
| Solvent | Anhydrous DMF, Acetonitrile | Aprotic polar solvents facilitate the Sₙ2 reaction by solvating the potassium cation.[13] |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DIPEA) | Prevents side reactions and effectively neutralizes the acid byproduct. |
| Temperature | Room temperature to 80 °C | Balances reaction rate with stability of reactants and products. |
| Stoichiometry | Slight excess of alkylating agent (1.1-1.2 eq) | Ensures complete consumption of the starting pyrrolidine. |
| Purification | Silica gel column chromatography | Effectively removes unreacted starting materials and inorganic salts. |
Trustworthiness & Self-Validation
The success of this protocol relies on careful execution and monitoring. Here are key validation checkpoints:
-
Confirmation of Free-Basing: Before proceeding with the N-alkylation, ensure the complete conversion of the hydrochloride salt to the free amine. This can be confirmed by the absence of the starting salt in a TLC analysis of the crude extract.
-
Reaction Monitoring: Regularly monitor the reaction by TLC or LC-MS to determine the point of complete consumption of the starting pyrrolidine. This prevents the formation of degradation products due to prolonged heating.
-
Product Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Chiral HPLC may be used to confirm that no racemization has occurred during the reaction.
Logical Pathway: From Chiral Building Block to Bioactive Molecule
The following diagram illustrates how (R)-3-(4-chlorophenyl)pyrrolidine serves as a foundational chiral scaffold in the synthesis of a complex bioactive molecule, such as an nNOS inhibitor.
Caption: The role of the chiral building block in a multi-step synthesis.
This logical progression highlights the importance of the initial stereocenter in dictating the chirality of the final, more complex molecule. Each subsequent synthetic step builds upon this chiral foundation.
Conclusion
(R)-3-(4-chlorophenyl)pyrrolidine hydrochloride is a powerful tool in the hands of the synthetic chemist. Its inherent chirality and versatile reactivity make it an ideal starting material for the enantioselective synthesis of a wide array of biologically active molecules. By understanding the principles behind its application and adhering to robust, well-validated protocols, researchers can confidently incorporate this building block into their synthetic strategies, accelerating the discovery and development of novel therapeutics and fine chemicals.
References
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available from: [Link]
- Process for the preparation of sertraline hydrochloride form ii. Google Patents.
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available from: [Link]
-
Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives. PubMed. Available from: [Link]
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC - PubMed Central. Available from: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
Improved Industrial Synthesis of Antidepressant Sertraline. ResearchGate. Available from: [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. Available from: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]
-
Improved industrial synthesis of antidepressant sertraline. Semantic Scholar. Available from: [Link]
-
Radiolabeled neuronal nitric oxide synthase inhibitors: Synthesis, in vivo evaluation, and primate PET studies. Johns Hopkins University. Available from: [Link]
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. ResearchGate. Available from: [Link]
-
tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses Procedure. Available from: [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available from: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available from: [Link]
-
Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences. Available from: [Link]
- Method for preparing sertraline hydrochloride. Google Patents.
-
Radiolabeled neuronal nitric oxide synthase inhibitors: synthesis, in vivo evaluation, and primate PET studies. PubMed. Available from: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. ResearchGate. Available from: [Link]
-
Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. CN101113136A - Method for preparing sertraline hydrochloride - Google Patents [patents.google.com]
- 7. Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Radiolabeled neuronal nitric oxide synthase inhibitors: synthesis, in vivo evaluation, and primate PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Investigating Chlorophenyl-Pyrrolidine Derivatives in Anticonvulsant Research
Abstract
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, stemming from an imbalance between excitatory and inhibitory signaling in the brain.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients suffer from drug-resistant epilepsy, and many existing treatments are associated with adverse side effects.[3][4] This necessitates the exploration of novel chemical scaffolds for the development of more effective and safer therapeutics. The pyrrolidine ring is a key pharmacophore present in several successful AEDs, including levetiracetam and ethosuximide, making it a validated starting point for new drug discovery campaigns.[5][6] This document provides a comprehensive guide for researchers on the preclinical evaluation of a promising class of compounds: chlorophenyl-pyrrolidine derivatives. Recent studies have highlighted their potent anticonvulsant activity in various animal models, suggesting their potential as next-generation AEDs.[7][8][9] We present the underlying pharmacological rationale, detailed protocols for a tiered in vivo screening workflow, and advanced methodologies for elucidating their mechanism of action.
Pharmacological Rationale and Putative Mechanisms
The pathophysiology of epilepsy is fundamentally linked to neuronal hyperexcitability.[10] This state arises from either excessive excitatory neurotransmission, primarily mediated by glutamate, or insufficient inhibitory neurotransmission, controlled by gamma-aminobutyric acid (GABA).[1][11] Therefore, a primary goal of anticonvulsant therapy is to restore this balance.
The main strategies for achieving this include:
-
Attenuation of Excitatory Neurotransmission: This is often achieved by modulating the function of voltage-gated ion channels, such as sodium (Na+) and calcium (Ca2+) channels, which are responsible for the propagation of action potentials.[12] By blocking these channels, particularly in their inactivated state, drugs can limit the repetitive neuronal firing characteristic of a seizure.[12]
-
Enhancement of Inhibitory Neurotransmission: This involves potentiating the action of GABA, for instance, by acting as an allosteric modulator of the GABA-A receptor.[12]
Based on preclinical evidence, the anticonvulsant effect of chlorophenyl-pyrrolidine derivatives appears to be mediated primarily through the first strategy. In vitro binding studies on active compounds from this class have demonstrated a significant affinity for neuronal voltage-sensitive sodium channels and L-type calcium channels, suggesting a multi-target mechanism that could contribute to a broad spectrum of activity.[5][7][8]
Caption: Putative mechanism of chlorophenyl-pyrrolidine derivatives.
Preclinical Evaluation Workflow
A structured, multi-stage approach is essential for efficiently identifying and characterizing promising anticonvulsant candidates. The workflow begins with broad primary screening in validated animal models to assess efficacy, followed by secondary evaluations to determine the safety profile and preliminary mechanism.
Caption: Tiered workflow for anticonvulsant drug discovery.
Protocols for Primary In Vivo Screening
These models are instrumental in the initial identification of anticonvulsant activity and provide early insights into the potential clinical profile of the test compounds.[13][14]
Protocol 2.1.1: Maximal Electroshock (MES) Seizure Test
-
Objective: To identify compounds effective against generalized tonic-clonic seizures. This model tests a compound's ability to prevent the spread of seizures.
-
Apparatus: A convulsiometer with corneal electrodes.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Administer the test compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route. A typical pre-treatment time is 30-60 minutes.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hind-limb extension seizure lasting longer than 3 seconds.
-
Endpoint: Abolition of the tonic hind-limb extension is considered protection.
-
Protocol 2.1.2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Objective: To identify compounds that raise the seizure threshold. This model is predictive of efficacy against absence seizures and often indicates activity at GABA-A receptors or T-type Ca2+ channels.
-
Convulsant Agent: Pentylenetetrazole (PTZ), a CNS stimulant that interferes with GABAergic inhibition.[2]
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Administer the test compound or vehicle control (i.p. or p.o.).
-
After the appropriate pre-treatment time, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Place the animal in an individual observation cage.
-
Observe for 30 minutes for the onset of clonic seizures, characterized by jerky movements of the whole body lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.
-
Protocol 2.1.3: 6-Hz Psychomotor Seizure Test
-
Objective: To identify compounds effective against psychomotor seizures, particularly those that may be resistant to standard AEDs.[5]
-
Apparatus: A convulsiometer with corneal electrodes.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Administer the test compound or vehicle control.
-
After the pre-treatment period, apply corneal electrodes with saline.
-
Deliver a low-frequency, long-duration electrical stimulus (e.g., 32 mA, 6 Hz for 3 seconds).
-
Immediately after stimulation, observe the animal for seizure behavior, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: The absence of this characteristic seizure behavior indicates protection.
-
Data Presentation: Anticonvulsant Activity
Following initial screening, dose-response studies are conducted to determine the median effective dose (ED₅₀) for active compounds. This quantitative data allows for direct comparison of potency between derivatives and against reference drugs.
| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference Drug | ED₅₀ (mg/kg) | Source |
| Compound 6 ¹ | MES | 68.30 | Valproic Acid | 252.74 | [7] |
| Compound 6 ¹ | 6-Hz (32mA) | 28.20 | Valproic Acid | 130.64 | [7] |
| Compound 19 ² | MES | > 300 | Valproic Acid | 252.74 | [7] |
| Compound 19 ² | 6-Hz (32mA) | 104.11 | Valproic Acid | 130.64 | [7] |
¹3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione ²3-(3-chlorophenyl)-1-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
Protocol for Neurotoxicity Assessment
Protocol 2.3.1: Rotarod Test
-
Objective: To assess motor coordination and identify potential neurological deficits (neurotoxicity) induced by the test compound.
-
Apparatus: A rotating rod (rotarod) with adjustable speed.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Training: Prior to the test day, train mice to remain on the rotating rod (e.g., at 10 rpm) for a continuous period (e.g., 1-2 minutes).
-
On the test day, administer the test compound or vehicle control at various doses.
-
At the time of expected peak effect (e.g., 30-60 minutes post-administration), place the mouse on the rotarod.
-
Record the time the animal is able to maintain its balance on the rod. A fall from the rod is considered the endpoint.
-
Endpoint: A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment. The median toxic dose (TD₅₀) can be calculated.
-
Protocols for Mechanistic Elucidation
Once lead candidates with a promising efficacy and safety profile are identified, the focus shifts to understanding their precise molecular mechanism of action.
Electrophysiological Studies: Patch Clamp
The patch-clamp technique is the gold standard for studying ion channel function, allowing for high-resolution recording of the currents flowing through single channels or across the entire cell membrane.[15][16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. What drugs are in development for Epilepsy? [synapse.patsnap.com]
- 5. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Global trends in research of glutamate in epilepsy during past two decades: A bibliometric analysis [frontiersin.org]
- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 13. ijpsr.com [ijpsr.com]
- 14. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of Chlorophenylpyrrolidines
Welcome to the technical support center for the HPLC analysis of chlorophenylpyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during their chromatographic experiments. As basic compounds, chlorophenylpyrrolidines are prone to interactions with stationary phases that can lead to asymmetrical peaks, compromising the accuracy and reliability of your results. This resource provides in-depth, practical solutions to these challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing: The Most Common Challenge
Question 1: My chlorophenylpyrrolidine peak is exhibiting significant tailing. What are the primary causes?
Peak tailing is the most frequent peak shape issue encountered with basic compounds like chlorophenylpyrrolidines in reversed-phase HPLC.[1] This phenomenon is primarily caused by secondary interactions between the analyte and the stationary phase.[2]
-
Interaction with Residual Silanol Groups: The most common culprit is the interaction of the basic nitrogen atom in the pyrrolidine ring with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] These interactions are a form of ion-exchange and lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a "tail" on the peak.[2][5]
-
Trace Metal Contamination: Trace metal impurities within the silica matrix of the column can chelate with the analyte, also causing peak tailing.[6]
-
Mobile Phase pH: If the mobile phase pH is not appropriately controlled, the ionization state of both the analyte and the silanol groups can exacerbate these secondary interactions.[7]
Question 2: How can I systematically troubleshoot and resolve peak tailing for my chlorophenylpyrrolidine analyte?
A systematic approach is crucial for efficiently resolving peak tailing. The following workflow can guide your troubleshooting efforts.
Caption: A stepwise approach to troubleshooting peak tailing.
Step 1: Mobile Phase pH Optimization
The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds.[7]
-
Lowering the Mobile Phase pH: By lowering the pH of the mobile phase (typically to a range of 2.5-3.5), the residual silanol groups on the silica surface become protonated and thus less likely to interact with the protonated basic analyte.[2][8] This is often the most effective initial step.
Experimental Protocol: pH Adjustment
-
Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer system like phosphate or formate. Ensure the buffer concentration is adequate (typically 10-25 mM) for sufficient buffering capacity.[6]
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Analyze the Sample: Inject your chlorophenylpyrrolidine standard and observe the peak shape.
-
| Mobile Phase pH | Expected Outcome on Peak Shape of Chlorophenylpyrrolidines | Rationale |
| < 3.5 | Improved symmetry, reduced tailing.[9] | Silanol groups are protonated and less active. |
| 3.5 - 6.5 | Potential for significant tailing. | Silanol groups are partially ionized, leading to strong secondary interactions. |
| > 7.0 | May improve peak shape on specialized columns, but can damage standard silica columns. | Analyte is neutral, but silica dissolution is a risk. |
Step 2: Add a Competing Base (Silanol Blocker)
If lowering the pH is not sufficient or desirable, adding a small amount of a competing base to the mobile phase can effectively mask the active silanol sites.[6][10]
-
Triethylamine (TEA): TEA is a commonly used additive that, in its protonated form, competes with the protonated chlorophenylpyrrolidine for interaction with the ionized silanol groups.[11][12][13]
Experimental Protocol: Using Triethylamine
-
Prepare Mobile Phase with TEA: Add a low concentration of TEA (typically 0.05% to 0.5% v/v) to the mobile phase.[10][11] It is often necessary to adjust the pH of the mobile phase back to the desired value with an acid (e.g., formic acid or acetic acid) after adding the TEA.
-
Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and inject your sample.
-
Step 3: Consider Ion-Pairing Chromatography
For highly basic or polar chlorophenylpyrrolidines that are poorly retained even with pH adjustment, ion-pairing chromatography can be a powerful technique.[14][15]
-
Ion-Pairing Reagents: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate), is added to the mobile phase.[10] This reagent forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and retention on a reversed-phase column, while also masking silanol interactions.[16]
Step 4: Evaluate Column Chemistry
The choice of HPLC column has a significant impact on peak shape for basic compounds.
-
End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize the number of accessible residual silanol groups.[10]
-
Columns with Novel Bonding Chemistries: Consider columns with alternative stationary phases, such as those with embedded polar groups or hybrid particle technology, which are designed to provide better peak shape for basic analytes.[2]
-
Phenyl Columns: For aromatic compounds like chlorophenylpyrrolidines, a phenyl stationary phase can offer alternative selectivity and potentially improved peak shape due to π-π interactions.[17]
Step 5: Check for System and Methodological Issues
If the above steps do not resolve the peak tailing, consider other potential causes:
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and act as active sites.
-
Column Void: A void at the head of the column can cause peak distortion.[6]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[6]
Peak Fronting
Question 3: My chlorophenylpyrrolidine peak is fronting. What could be the cause?
Peak fronting is less common than tailing for basic compounds but can occur under specific circumstances.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted, fronting peak.
Troubleshooting Peak Fronting:
-
Reduce Sample Concentration: Prepare a more dilute sample and inject it. If the peak shape improves, the original issue was sample overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
Split Peaks
Question 4: I am observing split peaks for my chlorophenylpyrrolidine. What should I investigate?
Split peaks can be caused by a number of factors, both chemical and physical.
-
Partially Blocked Frit: A common cause of split peaks for all analytes in a chromatogram is a partially blocked inlet frit on the column.
-
Column Void: A void or channel in the column packing can cause the sample to travel through the column in two different paths, leading to a split peak.[6]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.
-
Co-elution: The "split" peak may actually be two closely eluting compounds. This is particularly relevant for chiral chlorophenylpyrrolidines where the enantiomers are not fully resolved.
Troubleshooting Split Peaks:
Caption: A decision tree for troubleshooting split peaks.
-
Check for System-Wide Splitting: If all peaks in your chromatogram are split, the issue is likely a physical problem at the head of the column. Try back-flushing the column (if the manufacturer's instructions permit) to dislodge any blockage from the frit. If this does not resolve the issue, the column may need to be replaced.
-
Optimize Sample Solvent: Ensure your sample solvent is compatible with the mobile phase.
-
Investigate Co-elution: If only the analyte of interest is splitting, it could be due to co-eluting isomers or impurities. For chiral chlorophenylpyrrolidines, this may indicate partial separation of enantiomers. In this case, method development to improve resolution is necessary. For chiral separations, consider a dedicated chiral stationary phase (CSP).[18][19]
References
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]
- McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography.
-
Katalyst Team. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials, Inc. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]
- RPB-supported researchers. (2007). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
-
Napte, B. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
- McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column.
-
Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]
- Rodrigues, V. Z., Kucková, L., Gowda, B. T., & Kožíšek, J. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3171.
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Various Authors. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC International. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
-
Various Authors. (2004, December 22). About Mobile Phase with Triethylamine. Chromatography Forum. Retrieved from [Link]
-
RPB-supported researchers. (2006, August 5). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Taylor, T. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Various Authors. (2025, August 5). Application of Ion Pairing Chromatography to the Analysis of Inorganic Analytes: Review. ResearchGate. Retrieved from [Link]
-
Sychev, K. (2020). TO ADD OR NOT TO ADD - HPLC BLOG. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Phenomenex. (2012, December 4). HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Lipid Nanoparticle Characterization by RP-HPLC-CAD on a C6-Phenyl Column. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
Stoll, D. R. (2025, February 11). The Role of HPLC Columns in Shaping a Greener Analytical Future. LCGC International. Retrieved from [Link]
- Grecu, I. G., & David, V. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3144.
- Zhang, H., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8044.
-
Various Authors. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
Various Authors. (2020, March 8). Optimization of chromatography conditions : How to optimize the ph of the mobile phase ? ResearchGate. Retrieved from [Link]
- Al Abdali, Z. Z., & Salih, E. S. (2018). Determination of chlorodiazepoxide in pharmacological tablets using high performance liquid chromatography - opposite phase.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. researchgate.net [researchgate.net]
- 14. technologynetworks.com [technologynetworks.com]
- 15. itwreagents.com [itwreagents.com]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.com [phenomenex.com]
- 18. hplc.today [hplc.today]
- 19. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide to Dopamine Uptake Inhibitor Precursors: A Focus on (r)-3-(4-Chlorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Precursor Selection in Dopamine Uptake Inhibitor Design
Dopamine (DA), a key neurotransmitter in the central nervous system, modulates critical functions ranging from motor control and motivation to reward and executive function. The dopamine transporter (DAT) plays a pivotal role in regulating dopaminergic signaling by mediating the reuptake of DA from the synaptic cleft into presynaptic neurons.[1] Consequently, inhibitors of the DAT, known as dopamine reuptake inhibitors (DRIs), are of significant therapeutic interest for a variety of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and potentially depression and substance abuse disorders.[2]
The pharmacological profile of a DRI—its potency, selectivity, and pharmacokinetic properties—is profoundly influenced by its molecular structure. This structure, in turn, is dictated by the precursor molecules and synthetic routes employed in its creation. The choice of a chemical scaffold is therefore a foundational decision in the drug discovery process, impacting not only the biological activity of the final compound but also the feasibility and efficiency of its synthesis.
This guide provides a comparative analysis of several key precursor classes for the synthesis of DRIs, with a specific focus on the promising but less-documented (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride . We will objectively compare this precursor to more established scaffolds—namely piperidine, tropane, and aminoketone-based precursors—by examining their synthetic accessibility, the structure-activity relationships of their derivatives, and the resulting pharmacological performance, supported by experimental data from peer-reviewed literature.
The 3-Arylpyrrolidine Scaffold: A Versatile and Potent Precursor Class
The 3-arylpyrrolidine motif is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its utility as a precursor for DRIs stems from its ability to orient a phenyl group and a basic nitrogen atom in a conformation that is conducive to high-affinity binding at the DAT.
Focus: (r)-3-(4-Chlorophenyl)pyrrolidine Hydrochloride
(r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride represents a stereochemically defined precursor that offers a rigid framework for the development of potent and selective DRIs. The presence of a 4-chloro substituent on the phenyl ring is a common feature in many potent monoamine transporter inhibitors, often enhancing binding affinity. The pyrrolidine ring itself, a five-membered saturated heterocycle, offers distinct conformational properties compared to the more flexible piperidine ring.[3]
While specific, high-potency DRIs derived directly from (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride are not extensively detailed in publicly accessible literature, the broader class of 3,3-disubstituted and 3-aryl-pyrrolidines has been shown to yield compounds with low nanomolar potency as triple reuptake inhibitors (inhibiting the uptake of dopamine, norepinephrine, and serotonin).[4] This suggests that the 3-arylpyrrolidine scaffold is a highly promising starting point for the development of novel CNS agents.
The general synthetic strategy for elaborating the (r)-3-(4-Chlorophenyl)pyrrolidine core often involves N-alkylation or N-arylation to introduce additional diversity and modulate the pharmacological profile. The stereochemistry at the 3-position is crucial for activity and is a key advantage of using an enantiomerically pure precursor.
Comparative Analysis of Dopamine Uptake Inhibitor Precursors
To contextualize the potential of the 3-arylpyrrolidine scaffold, we will now compare it to three other major classes of DRI precursors.
Piperidine-Based Precursors (e.g., for Methylphenidate)
The piperidine scaffold is arguably one of the most well-established precursors for DRIs, with methylphenidate (Ritalin) being a prime example. Methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI) widely used in the treatment of ADHD.[2]
-
Synthesis and Stereochemistry: The synthesis of methylphenidate involves the formation of a piperidine ring and subsequent esterification. A key challenge is the control of two chiral centers to obtain the desired (d,l)-threo diastereomer, as the erythro diastereomer is pharmacologically inactive. Enantioselective syntheses have been developed to specifically produce the more active d-threo enantiomer (dexmethylphenidate).
-
Pharmacological Profile: Methylphenidate exhibits high affinity for both DAT and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[1] This dual-action profile is believed to contribute to its efficacy in ADHD.
-
Structure-Activity Relationship (SAR): The ester and phenyl groups are critical for activity. Modifications to the phenyl ring have been shown to modulate potency and selectivity.[5]
Tropane-Based Precursors (e.g., for Cocaine and Analogs)
The tropane alkaloid scaffold, a bicyclic amine, is the basis for cocaine , one of the earliest identified and most potent DRIs. While cocaine itself has high abuse potential, its scaffold has been extensively studied to develop analogs with improved therapeutic profiles.
-
Synthesis and Stereochemistry: The tropane ring system is biosynthesized in plants from the N-methyl-Δ¹-pyrrolinium cation.[6] Synthetic routes to tropane analogs often start from tropinone and allow for the introduction of various substituents at the C-2 and C-3 positions. The stereochemistry of these substituents is critical for DAT binding.
-
Pharmacological Profile: Cocaine is a non-selective monoamine reuptake inhibitor, blocking DAT, NET, and SERT with similar potency.[1] Many synthetic analogs, such as the phenyltropanes (e.g., WIN 35,428), have been developed to be highly potent and selective for DAT.
-
Structure-Activity Relationship (SAR): The 3β-benzoyloxy and 2β-carbomethoxy groups of cocaine are key for its activity. Extensive SAR studies have explored modifications at virtually every position of the tropane ring, leading to a deep understanding of the requirements for DAT binding.
Aminoketone-Based Precursors (e.g., for Bupropion)
Bupropion (Wellbutrin, Zyban) is an atypical antidepressant and smoking cessation aid that functions as an NDRI.[7] Its chemical structure, a substituted cathinone, is distinct from the other classes.
-
Synthesis: Bupropion is synthesized from 3-chlorobenzonitrile. The synthesis is relatively straightforward and does not involve the same level of stereochemical complexity as methylphenidate or tropane analogs, as it has only one stereocenter.
-
Pharmacological Profile: Bupropion is a relatively weak but selective inhibitor of DAT and NET, with negligible activity at SERT.[8][9] Its major active metabolite, hydroxybupropion, is a more potent NET inhibitor.
-
Structure-Activity Relationship (SAR): The t-butyl group on the nitrogen atom is a key feature that distinguishes bupropion from more potent and abusable cathinones. This bulky group is thought to prevent it from acting as a substrate for the transporters, limiting it to an inhibitor-only mechanism.
Quantitative Comparison of Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) or uptake inhibition potencies (IC50) of representative compounds from each precursor class at the human dopamine, norepinephrine, and serotonin transporters. Lower values indicate higher potency.
| Compound | Precursor Class | DAT (Ki/IC50, nM) | NET (Ki/IC50, nM) | SERT (Ki/IC50, nM) | Reference(s) |
| Cocaine | Tropane | 200 - 700 | 200 - 700 | 200 - 700 | [1] |
| Methylphenidate | Piperidine | ~100 | ~100 | ~100,000 | [1] |
| Bupropion | Aminoketone | 1400 - 2800 | 1400 - 2800 | >45,000 | [8][9] |
| Tropane Analog (RTI-82) | Tropane | 30 | - | - |
Note: Data are compiled from multiple sources and may have been generated using different experimental conditions. They are intended for comparative purposes.
Experimental Methodologies
Representative Synthesis of a 3-Arylpyrrolidine DRI
-
Dissolution: Dissolve (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride (1.0 eq) and a suitable base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated 3-(4-chlorophenyl)pyrrolidine.
In Vitro Dopamine Transporter Uptake Inhibition Assay
This protocol describes a standard method for determining the potency of a compound to inhibit dopamine uptake in cells expressing the human dopamine transporter (hDAT).
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably transfected with the gene for hDAT under standard conditions.
-
Plating: Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare a stock solution of the test compound in DMSO and serially dilute it in assay buffer (e.g., Krebs-Ringer-HEPES buffer) to obtain a range of concentrations. Also, prepare a solution of a known DAT inhibitor (e.g., GBR 12909 or cocaine) as a positive control, and a solution of [3H]-dopamine in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound, control compound, or vehicle for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate dopamine uptake by adding the [3H]-dopamine solution to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.
Visualizing the Landscape of DRI Precursors and Workflows
Caption: Logical relationship between DRI precursor scaffolds and the drug development pipeline.
Caption: Experimental workflow for an in vitro dopamine uptake inhibition assay.
Conclusion: Choosing the Right Path Forward
The selection of a precursor for the synthesis of dopamine uptake inhibitors is a multi-faceted decision that balances synthetic tractability with the desired pharmacological profile.
-
Tropane-based precursors offer a rigid and well-understood platform for generating highly potent and selective DAT inhibitors, though their structural similarity to cocaine can be a concern.
-
Piperidine-based precursors , exemplified by methylphenidate, provide a pathway to clinically validated NDRIs, but require careful control of stereochemistry.
-
Aminoketone precursors lead to compounds like bupropion with a unique profile and lower abuse potential, but generally lower potency.
-
The (r)-3-(4-Chlorophenyl)pyrrolidine scaffold stands out as a highly promising, albeit less explored, precursor. It provides a stereochemically defined, rigid core that, based on data from related analogs, has the potential to yield highly potent monoamine reuptake inhibitors. The key advantage of this scaffold lies in its potential for generating novel chemical entities with distinct pharmacological profiles from the more established classes.
Further research into the synthesis and pharmacological characterization of DRIs derived from (r)-3-(4-Chlorophenyl)pyrrolidine hydrochloride is warranted. Such studies will be crucial in fully elucidating the potential of this scaffold and in developing the next generation of therapeutics for dopamine-related CNS disorders.
References
-
Bøgesø, K. P., Christensen, A. V., Hyttel, J., & Liljefors, T. (1985). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 28(12), 1817–1828. [Link]
-
Bannwart, L. M., Carter, D. S., Cai, H.-Y., Choy, J. C., Greenhouse, R., Jaime-Figueroa, S., Iyer, P. S., Lin, C. J., Lee, E. K., Lucas, M. C., Lynch, S. M., Madera, A. M., Moore, A., Ozboya, K., Raptova, L., Roetz, R., Schoenfeld, R. C., Stein, K. A., Steiner, S., … Zhai, Y. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062–6066. [Link]
-
Bedewitz, M. A., Jones, A. D., D’Auria, J. C., & Last, R. L. (2018). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. The Plant Journal, 97(2), 276–288. [Link]
-
Rothman, R. B., Baumann, M. H., Blough, B. E., Jacobson, A. E., Rice, K. C., & Glowa, J. R. (2002). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of Neurochemistry, 83(2), 507–510. [Link]
-
Rothman, R. B., & Baumann, M. H. (2009). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Journal of Pharmacology and Experimental Therapeutics, 329(3), 1017–1026. [Link]
-
Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6. [Link]
-
Wikipedia. (2024). Dopamine reuptake inhibitor. [Link]
-
Wikipedia. (2024). Bupropion. [Link]
-
ResearchGate. (n.d.). Effects of bupropion analogues on transporter-mediated release via DAT, NET and SERT in rat brain synaptosomes. [Link]
-
Indorato, C., Verallo, L., L'Episcopo, C., & Tropea, A. (2018). Novel tropane-based irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry, 61(15), 6825–6836. [Link]
Sources
- 1. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
